Physicochemical Differentiation from Isomers
N-[(4-nitrophenyl)methyl]aniline exhibits a melting point of 149-151 °C , a key differentiator from its closest structural isomers. Its constitutional isomer, N-benzyl-4-nitroaniline (CAS 14309-92-3), melts at a lower temperature of 147 °C . Furthermore, the ortho-substituted isomer, 2-(4-nitrobenzyl)aniline (CAS 142835-44-7), is a liquid at room temperature with a predicted boiling point of 418.0±25.0 °C and a predicted density of 1.247±0.06 g/cm³ . Additionally, the LogP value for N-[(4-nitrophenyl)methyl]aniline is calculated at 3.80 , which is significantly higher than the 2.65 predicted for 2-(4-nitrobenzyl)aniline , indicating substantially greater lipophilicity.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 149-151 °C |
| Comparator Or Baseline | N-Benzyl-4-nitroaniline (14309-92-3): 147 °C; 2-(4-Nitrobenzyl)aniline (142835-44-7): Liquid at RT (Pred. BP 418 °C) |
| Quantified Difference | Target MP is 2-4 °C higher than N-benzyl-4-nitroaniline and differs fundamentally in state from the ortho isomer. |
| Conditions | Solid state, measured experimentally |
Why This Matters
These distinct physicochemical properties confirm that these isomers are not interchangeable in solid-state formulations, crystallography studies, or as analytical reference standards.
